Methyl vinyl ether-D6

Catalog No.
S3332640
CAS No.
77816-49-0
M.F
C3H6O
M. Wt
64.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl vinyl ether-D6

CAS Number

77816-49-0

Product Name

Methyl vinyl ether-D6

IUPAC Name

1,1,2-trideuterio-2-(trideuteriomethoxy)ethene

Molecular Formula

C3H6O

Molecular Weight

64.12 g/mol

InChI

InChI=1S/C3H6O/c1-3-4-2/h3H,1H2,2H3/i1D2,2D3,3D

InChI Key

XJRBAMWJDBPFIM-QNYGJALNSA-N

SMILES

COC=C

Canonical SMILES

COC=C

Isomeric SMILES

[2H]C(=C([2H])OC([2H])([2H])[2H])[2H]

Methyl vinyl ether-D6 is a deuterated form of methyl vinyl ether, an organic compound with the chemical formula C3H6O\text{C}_3\text{H}_6\text{O}. The "D6" indicates that the compound has been isotopically labeled with deuterium, replacing some hydrogen atoms with deuterium. Methyl vinyl ether is a colorless gas at room temperature and is recognized as the simplest enol ether. Its structure consists of a methoxy group attached to a vinyl group, making it a versatile synthetic building block in organic chemistry .

  • Polymerization: The alkene portion of methyl vinyl ether-D6 is highly reactive and can undergo polymerization, forming polyvinyl ethers. This process is often initiated by Lewis acids such as boron trifluoride, similar to the polymerization of vinyl acetate and vinyl chloride .
  • Cycloaddition Reactions: It can engage in [4+2] cycloaddition reactions. For instance, its reaction with acrolein is a critical step in the commercial synthesis of glutaraldehyde .
  • Deprotonation: The alkene can be deprotonated at the vinyl carbon adjacent to the oxygen, facilitating the synthesis of various acyl derivatives of silicon, germanium, and tin .

Methyl vinyl ether-D6 can be synthesized through several methods:

  • Reaction of Acetylene and Methanol: The primary method involves reacting acetylene with methanol in the presence of a base. This reaction produces methyl vinyl ether as a product, which can then be isotopically labeled to create methyl vinyl ether-D6 .
  • Deuteration Processes: Specific methods for deuteration may involve using deuterated solvents or reagents during the synthesis to ensure that hydrogen atoms are replaced with deuterium effectively.

Methyl vinyl ether-D6 has various applications:

  • Synthetic Building Block: It serves as a crucial intermediate in organic synthesis, particularly in creating polymers and other complex molecules .
  • NMR Studies: Due to its deuterated nature, methyl vinyl ether-D6 is useful in nuclear magnetic resonance spectroscopy for studying molecular dynamics and conformations without interference from hydrogen signals .
  • Chemical Research: It is often employed in research settings to explore reaction mechanisms and kinetics due to its unique reactivity profile .

Interaction studies involving methyl vinyl ether-D6 focus primarily on its reactivity with various agents. For example, it has been noted that:

  • Methyl vinyl ether-D6 can react vigorously with oxidizing agents and halogens.
  • It forms dangerous peroxides upon exposure to air, necessitating careful storage conditions .
  • The compound's interactions with acids can lead to rapid exothermic homopolymerization, which poses additional hazards during handling .

Methyl vinyl ether-D6 shares similarities with several related compounds. Here are some notable comparisons:

Compound NameStructureUnique Features
Ethyl Vinyl EtherC4H8O\text{C}_4\text{H}_8\text{O}A liquid at room temperature; used similarly as a building block.
Vinyl AcetateC4H8O2\text{C}_4\text{H}_8\text{O}_2More stable; widely used in adhesives and coatings.
Divinyl EtherC4H8O\text{C}_4\text{H}_8\text{O}Contains two vinyl groups; more reactive than methyl vinyl ether.
Methyl Vinyl Ether-Maleic AnhydrideVariable compositionUsed for creating cross-linked polymers for biomedical applications.

Methyl vinyl ether-D6 is unique due to its isotopic labeling with deuterium, which allows for enhanced analytical capabilities in spectroscopic studies compared to its non-deuterated counterparts.

XLogP3

0.8

Dates

Modify: 2023-08-19

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